molecular formula C9H11NO5 B1249995 cetoniacytone A

cetoniacytone A

Cat. No. B1249995
M. Wt: 213.19 g/mol
InChI Key: JYYJQJKNUQRQSW-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cetoniacytone A is a member of the class of cyclohexenones that is (1R,5S,6R)-4-amino-5-hydroxy-1-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one in which one of the amino hydrogens is replaced by an acetyl group. It has a role as a bacterial metabolite. It is an acetamide, an epoxide, a member of cyclohexenones, an enone, an oxabicycloalkane, a primary alcohol and a tertiary alcohol.

Scientific Research Applications

Biosynthesis and Gene Cluster Analysis

Cetoniacytone A, an antitumor agent, is synthesized by Actinomyces sp. strain Lu 9419, found in the rose chafer beetle's intestines. Its biosynthesis involves a 46 kb DNA region with 31 ORFs, including various enzymes like a 2‐epi‐5‐epi‐valiolone synthase and a glyoxalase/bleomycin resistance protein. These play roles in catalyzing cyclization and forming metal binding sites (Wu, Flatt, Xu, & Mahmud, 2009).

Structural Analysis and Antitumor Properties

Cetoniacytone A shows significant cytotoxicity against selected tumor cell lines. Its structure, established by spectroscopic analysis and X-ray, involves an aminocarba sugar, suggesting its biosynthesis follows the pentose phosphate pathway (Schloerke, Krastel, Müller, Usón, Dettner, & Zeeck, 2002).

Comparative Analysis in Sugar Phosphate Cyclases

Cetoniacytone A, derived from 2‐epi‐5‐epi‐valiolone, is a unique C7N‐aminocyclitol antibiotic from an insect endophytic Actinomyces sp. The gene cetA, related to 2‐epi‐5‐epi‐valiolone synthases, is key in its biosynthesis. Phylogenetic analysis suggests a new clade of sugar phosphate cyclases might regulate novel secondary metabolites (Wu, Flatt, Schloerke, Zeeck, Dairi, & Mahmud, 2007).

properties

Product Name

cetoniacytone A

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

IUPAC Name

N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide

InChI

InChI=1S/C9H11NO5/c1-4(12)10-5-2-6(13)9(3-11)8(15-9)7(5)14/h2,7-8,11,14H,3H2,1H3,(H,10,12)/t7-,8+,9-/m0/s1

InChI Key

JYYJQJKNUQRQSW-YIZRAAEISA-N

Isomeric SMILES

CC(=O)NC1=CC(=O)[C@]2([C@@H]([C@H]1O)O2)CO

SMILES

CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO

Canonical SMILES

CC(=O)NC1=CC(=O)C2(C(C1O)O2)CO

synonyms

cetoniacytone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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